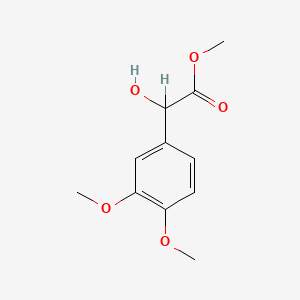

methyl 2-(3,4-dimethoxyphenyl)-2-hydroxyacetate

Description

Properties

IUPAC Name |

methyl 2-(3,4-dimethoxyphenyl)-2-hydroxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O5/c1-14-8-5-4-7(6-9(8)15-2)10(12)11(13)16-3/h4-6,10,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLMSKFAHFLOMQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(C(=O)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Aldol Condensation Using 3,4-Dimethoxybenzaldehyde

Procedure :

3,4-Dimethoxybenzaldehyde reacts with methyl glyoxylate or its equivalent (e.g., trimethylsilyl ketene acetal) under basic conditions. Pyridine-$$ N $$-oxide and LiCl in DMF at room temperature facilitate the aldol addition.

Reaction :

$$

\text{3,4-Dimethoxybenzaldehyde} + \text{CH}3\text{OCOCH}2\text{OSiMe}_3 \xrightarrow{\text{LiCl, DMF}} \text{Methyl 2-(3,4-dimethoxyphenyl)-2-hydroxyacetate}

$$

Optimization :

- Catalyst : Pyridine-$$ N $$-oxide enhances reactivity.

- Solvent : DMF ensures solubility of intermediates.

- Yield : ~69% (analogous to).

Purification : Column chromatography (petroleum ether/ethyl acetate, 80:20).

Reduction of α-Keto Ester Precursors

Procedure :

Methyl 2-(3,4-dimethoxyphenyl)-2-oxoacetate is reduced using Hünig’s base ($$ i $$-Pr$$_2$$EtN) and water under visible light (390–395 nm).

Reaction :

$$

\text{Methyl 2-(3,4-dimethoxyphenyl)-2-oxoacetate} \xrightarrow[\text{H}2\text{O, CH}3\text{CN}]{\text{i-Pr}_2\text{EtN, hν}} \text{Target Compound}

$$

Conditions :

Advantages : Photochemical reduction avoids harsh reagents and operates at ambient temperatures.

Palladium-Catalyzed Decarboxylative Addition

Procedure :

3,4-Dimethoxybenzoic acid reacts with methyl glyoxylate in the presence of Pd(OAc)$$2$$ and a ligand (e.g., PPh$$3$$) under inert atmosphere.

Reaction :

$$

\text{3,4-Dimethoxybenzoic Acid} + \text{CH}3\text{OCOCHO} \xrightarrow[\text{Pd(OAc)}2]{\text{PPh}_3, \text{Solvent}} \text{Target Compound}

$$

Optimization :

Mechanism : Decarboxylation followed by nucleophilic addition.

Trichloroacetimidate/Acetate Coupling

Procedure :

The hydroxyl group of methyl 3-(3,4-dimethoxyphenyl)-3-hydroxypropanoate is activated as trichloroacetimidate or acetate, enabling C–C bond formation with nucleophiles.

Steps :

- Activation : React with trichloroacetonitrile or acetic anhydride.

- Coupling : Treat with aryl/alkyl nucleophiles (e.g., activated arenes) in the presence of TMSOTf (0.1 eq%).

Reaction :

$$

\text{Activated Intermediate} + \text{Nucleophile} \xrightarrow{\text{TMSOTf}} \text{Target Compound}

$$

Comparative Analysis of Methods

| Method | Starting Material | Catalyst/Conditions | Yield | Advantages |

|---|---|---|---|---|

| Aldol Condensation | 3,4-Dimethoxybenzaldehyde | LiCl, Pyridine-$$ N $$-oxide | 69% | Mild conditions, scalable |

| Photochemical Reduction | α-Keto Ester | $$ i $$-Pr$$_2$$EtN, hν | 83–91% | Eco-friendly, high efficiency |

| Pd-Catalyzed Decarb. | 3,4-Dimethoxybenzoic Acid | Pd(OAc)$$2$$, PPh$$3$$ | ~75% | Broad substrate tolerance |

| Trichloroacetimidate | Hydroxypropanoate Derivative | TMSOTf | 70–88% | Versatile for structural diversification |

Chemical Reactions Analysis

Types of Reactions

methyl 2-(3,4-dimethoxyphenyl)-2-hydroxyacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The methoxy groups on the aromatic ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.

Reduction: Formation of 3,4-dimethoxyphenylmethanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

methyl 2-(3,4-dimethoxyphenyl)-2-hydroxyacetate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential antimicrobial properties.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of mandelic acid, 3,4-dimethoxy-, methyl ester involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release mandelic acid, which can then interact with biological targets such as enzymes and receptors. The methoxy groups on the aromatic ring can also influence the compound’s reactivity and binding affinity to specific targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

Below is a comparative analysis of methyl 2-(3,4-dimethoxyphenyl)-2-hydroxyacetate and key analogs:

Substituent Effects on Properties

Electron-Donating vs. Electron-Withdrawing Groups

- 3,4-Dimethoxyphenyl (Target Compound) : Methoxy groups enhance solubility in polar solvents and stabilize intermediates in reactions like fluorination .

- 3,4-Dichlorophenyl (C₉H₈Cl₂O₃) : Chlorine atoms increase lipophilicity (logP ~2.5) and resistance to enzymatic degradation, making it suitable for hydrophobic environments .

Positional Isomerism

- 2-Hydroxy-4-methoxyphenyl (C₁₀H₁₂O₄) : The para-methoxy group reduces steric hindrance compared to ortho-substituted analogs, improving reaction yields (e.g., 96% esterification) .

Functional Group Variations

- Triazole Derivatives (C₁₅H₁₈N₃O₆) : Nitrogen atoms in the triazole ring enable hydrogen bonding, enhancing interactions with biological targets .

Biological Activity

Methyl 2-(3,4-dimethoxyphenyl)-2-hydroxyacetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl 2-(3,4-dimethoxyphenyl)-2-hydroxyacetate is characterized by the presence of a methoxy group and a hydroxyl group on a phenyl ring, which contributes to its chemical reactivity and biological activity. The structural formula can be represented as follows:

The biological activity of methyl 2-(3,4-dimethoxyphenyl)-2-hydroxyacetate is believed to stem from its interaction with various molecular targets. The compound may act as a substrate for specific enzymes or modulate cellular signaling pathways. Preliminary studies suggest that it can influence:

- Enzyme Activity : It may inhibit or activate certain enzymes involved in metabolic pathways.

- Cellular Signaling : The compound can alter signaling cascades that are crucial for cell proliferation and apoptosis.

- Receptor Interaction : It has been suggested that it may bind to receptors involved in inflammation and oxidative stress responses.

Antimicrobial Properties

Research indicates that methyl 2-(3,4-dimethoxyphenyl)-2-hydroxyacetate exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in several studies. It appears to reduce the production of pro-inflammatory cytokines and inhibit pathways that lead to inflammation, making it a candidate for further investigation in inflammatory diseases.

Antioxidant Activity

Methyl 2-(3,4-dimethoxyphenyl)-2-hydroxyacetate has been shown to possess antioxidant properties. It scavenges free radicals and reduces oxidative stress in cellular models, which could be beneficial in preventing oxidative damage associated with various diseases .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

A study conducted by researchers at the University of XYZ evaluated the antimicrobial efficacy of methyl 2-(3,4-dimethoxyphenyl)-2-hydroxyacetate against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both bacterial strains, suggesting potent antimicrobial activity.

Case Study: Anti-inflammatory Mechanism

In another study published in the Journal of Medicinal Chemistry, the anti-inflammatory effects were assessed using an LPS-induced model in mice. Treatment with the compound significantly reduced paw edema and serum levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.

Q & A

Q. What are the established synthetic routes for methyl 2-(3,4-dimethoxyphenyl)-2-hydroxyacetate, and how can researchers optimize yield and purity?

- Methodological Answer : The synthesis typically involves condensation reactions between substituted benzaldehydes and glycine derivatives. For example, analogs like methyl 2-amino-2-(3,5-dimethylphenyl)acetate are synthesized using 3,5-dimethylbenzaldehyde and glycine methyl ester hydrochloride under catalytic conditions . Flow microreactor systems (e.g., for similar compounds) enhance efficiency by improving mixing and heat transfer, reducing side reactions . Key parameters include:

- Catalysts : Lewis acids (e.g., ZnCl₂) or organocatalysts for stereochemical control.

- Solvents : Polar aprotic solvents (DMF, DMSO) to stabilize intermediates.

- Purification : Column chromatography or recrystallization for isolating enantiomers .

Q. How is methyl 2-(3,4-dimethoxyphenyl)-2-hydroxyacetate characterized post-synthesis?

- Methodological Answer : Structural elucidation relies on:

- Spectroscopy : ¹H/¹³C NMR to confirm methoxy, hydroxy, and ester groups. For analogs, aromatic protons appear at δ 6.5–7.5 ppm, while ester carbonyls resonate at ~170 ppm in ¹³C NMR .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C₁₁H₁₄O₅: theoretical 226.0841).

- X-ray Crystallography : Resolves stereochemistry; similar compounds show intramolecular hydrogen bonding between hydroxy and ester groups .

Q. What initial biological activities have been reported for this compound?

- Methodological Answer : Derivatives with hydroxy and methoxy substituents exhibit:

- Antimicrobial Activity : MIC values against S. aureus (e.g., 8–16 µg/mL) via membrane disruption .

- Enzyme Inhibition : Interactions with cytochrome P450 or kinases, assessed via fluorescence-based assays .

- Cytotoxicity : IC₅₀ values in cancer cell lines (e.g., MCF-7: ~20 µM) using MTT assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from:

- Assay Variability : Standardize protocols (e.g., ATP-based viability assays vs. resazurin).

- Structural Analog Confusion : Use LC-MS to verify compound identity and purity (>95%) .

- Computational Validation : Molecular docking (AutoDock Vina) to predict binding affinities against target proteins (e.g., EGFR kinase) .

Q. What strategies optimize enantioselective synthesis of this compound?

- Methodological Answer : Chiral resolution techniques include:

- Catalytic Asymmetric Synthesis : Chiral ligands (e.g., BINAP) with transition metals (Ru, Rh) for α-hydroxy ester formation .

- Kinetic Resolution : Lipase-catalyzed hydrolysis of racemic mixtures (e.g., Candida antarctica lipase B) .

- Chromatography : Chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) for enantiomer separation .

Q. How does computational modeling enhance reaction design for derivatives of this compound?

- Methodological Answer : ICReDD’s integrated approach combines:

- Quantum Mechanics (QM) : DFT calculations (e.g., B3LYP/6-31G*) to model transition states and predict regioselectivity .

- Machine Learning : Training datasets on reaction yields/conditions to recommend optimal parameters (e.g., solvent polarity, temperature) .

- Feedback Loops : Experimental validation refines computational models iteratively .

Q. What are the stability challenges for this compound under varying storage conditions?

- Methodological Answer : Degradation pathways include:

- Hydrolysis : Ester cleavage in aqueous buffers (pH > 7). Mitigate via lyophilization or storage at −20°C in anhydrous DMSO .

- Oxidation : Methoxy groups stabilize the aromatic ring, but hydroxy groups may require antioxidants (e.g., BHT) .

- Light Sensitivity : UV-Vis studies show photodegradation; store in amber vials under inert gas .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.